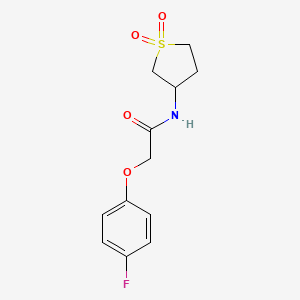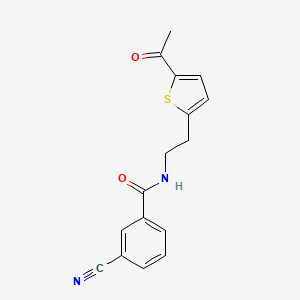![molecular formula C20H23N3O2 B2575856 2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1328599-06-9](/img/structure/B2575856.png)
2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with benzyl chloride to form benzyl[(furan-2-yl)methyl]amine. This intermediate is subsequently reacted with 2-bromo-N-(1-cyano-1-cyclopropylethyl)acetamide under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the furan ring and the nitrile group can interact with biological targets in unique ways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery programs targeting specific enzymes or receptors.
Industry
In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide exerts its effects depends on its interaction with molecular targets. The furan ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{benzyl[(thiophen-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-{benzyl[(pyridin-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide: Contains a pyridine ring, offering different electronic properties.
2-{benzyl[(phenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide: Features a phenyl ring, which lacks the heterocyclic properties of furan.
Uniqueness
The presence of the furan ring in 2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide imparts unique electronic and steric properties, making it distinct from its analogs. This can lead to different reactivity and interactions with biological targets, potentially offering advantages in specific applications.
Properties
IUPAC Name |
2-[benzyl(furan-2-ylmethyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-20(15-21,17-9-10-17)22-19(24)14-23(13-18-8-5-11-25-18)12-16-6-3-2-4-7-16/h2-8,11,17H,9-10,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQHZTCWDUWQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(CC2=CC=CC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2575778.png)
![tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate](/img/structure/B2575779.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)
![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)



![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)



